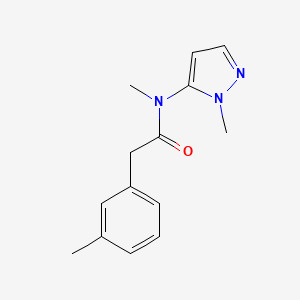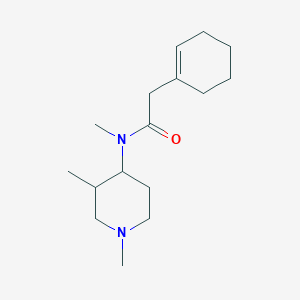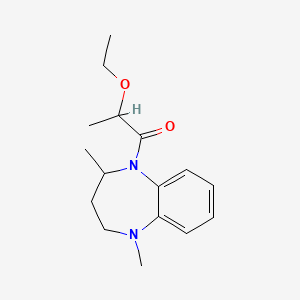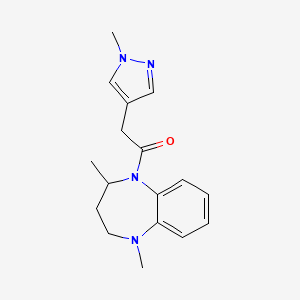
N-methyl-2-(3-methylphenyl)-N-(2-methylpyrazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-(3-methylphenyl)-N-(2-methylpyrazol-3-yl)acetamide, also known as MPAA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPAA has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of N-methyl-2-(3-methylphenyl)-N-(2-methylpyrazol-3-yl)acetamide is not fully understood. However, it has been suggested that N-methyl-2-(3-methylphenyl)-N-(2-methylpyrazol-3-yl)acetamide may exert its effects by modulating the activity of certain enzymes and receptors in the body. N-methyl-2-(3-methylphenyl)-N-(2-methylpyrazol-3-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. N-methyl-2-(3-methylphenyl)-N-(2-methylpyrazol-3-yl)acetamide has also been found to activate the adenosine A1 receptor, which is involved in pain modulation.
Biochemical and Physiological Effects:
N-methyl-2-(3-methylphenyl)-N-(2-methylpyrazol-3-yl)acetamide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. N-methyl-2-(3-methylphenyl)-N-(2-methylpyrazol-3-yl)acetamide has also been shown to increase the levels of dopamine in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-2-(3-methylphenyl)-N-(2-methylpyrazol-3-yl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal models. However, there are also some limitations to its use. N-methyl-2-(3-methylphenyl)-N-(2-methylpyrazol-3-yl)acetamide is not very soluble in water, which may limit its use in certain experiments. It also has a relatively short half-life, which may require frequent dosing in some experiments.
Orientations Futures
There are several future directions for research on N-methyl-2-(3-methylphenyl)-N-(2-methylpyrazol-3-yl)acetamide. One area of research is the development of more efficient synthesis methods for N-methyl-2-(3-methylphenyl)-N-(2-methylpyrazol-3-yl)acetamide. Another area of research is the investigation of the potential use of N-methyl-2-(3-methylphenyl)-N-(2-methylpyrazol-3-yl)acetamide in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, more studies are needed to fully understand the mechanism of action of N-methyl-2-(3-methylphenyl)-N-(2-methylpyrazol-3-yl)acetamide and its potential applications in various fields of scientific research.
Méthodes De Synthèse
N-methyl-2-(3-methylphenyl)-N-(2-methylpyrazol-3-yl)acetamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3-methylacetophenone with 2-methyl-3-pyrazolone in the presence of methylamine. The resulting product is then purified using column chromatography to obtain pure N-methyl-2-(3-methylphenyl)-N-(2-methylpyrazol-3-yl)acetamide. Other methods involve the use of different reagents and catalysts, such as sodium hydride and palladium on carbon.
Applications De Recherche Scientifique
N-methyl-2-(3-methylphenyl)-N-(2-methylpyrazol-3-yl)acetamide has shown potential applications in various fields of scientific research. It has been studied for its antitumor, anti-inflammatory, and analgesic properties. N-methyl-2-(3-methylphenyl)-N-(2-methylpyrazol-3-yl)acetamide has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have analgesic effects in animal models of pain. N-methyl-2-(3-methylphenyl)-N-(2-methylpyrazol-3-yl)acetamide has also been studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
N-methyl-2-(3-methylphenyl)-N-(2-methylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-11-5-4-6-12(9-11)10-14(18)16(2)13-7-8-15-17(13)3/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDNAACAJOZAHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N(C)C2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(3-methylphenyl)-N-(2-methylpyrazol-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-2-thiophen-2-ylpropan-1-one](/img/structure/B7592665.png)







![N-(2-methoxyethyl)-1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizine-2-carboxamide](/img/structure/B7592726.png)
![(2,6-difluorophenyl)-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)methanone](/img/structure/B7592739.png)

![N-[2-(benzylamino)-2-oxoethyl]-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide](/img/structure/B7592751.png)